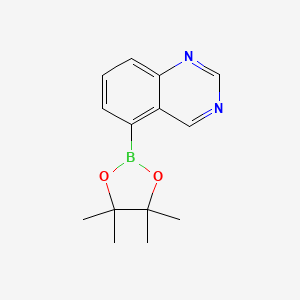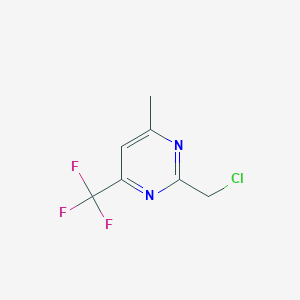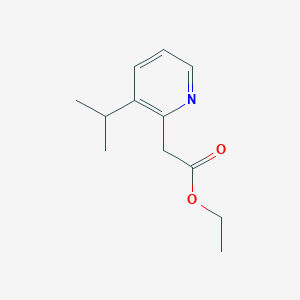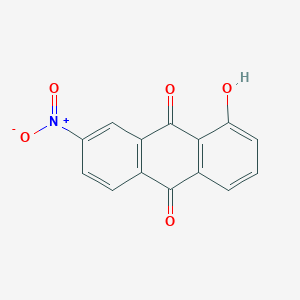
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione is a biologically active anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is structurally characterized by three hydroxyl groups and a methyl group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione typically involves electrophilic aromatic substitution reactions. Common synthetic routes include halogenation, nitration, and sulfonation of the anthraquinone core . For example, halogenation can be achieved using halogenating agents like iodine or bromine under controlled conditions to yield halogenated derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial in these processes .
化学反応の分析
Types of Reactions
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, involving reagents like halogens, nitrates, and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents (e.g., iodine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound .
科学的研究の応用
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antiviral activities
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione involves the activation of specific molecular pathways. For instance, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway, which plays a crucial role in maintaining cellular bioenergetics . Additionally, it can upregulate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Emodin (1,3,8-Trihydroxy-6-methylanthracene-9,10-dione): Known for its antioxidant, anti-inflammatory, and anticancer properties.
Chrysophanol (1,8-Dihydroxy-3-methylanthracene-9,10-dione): Exhibits similar biological activities but differs in the position of hydroxyl groups.
Uniqueness
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
特性
CAS番号 |
60445-01-4 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
1,2,5-trihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)13(18)7-3-2-4-9(16)10(7)14(8)19/h2-5,16-17,20H,1H3 |
InChIキー |
JHSWEWTWDUFSIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


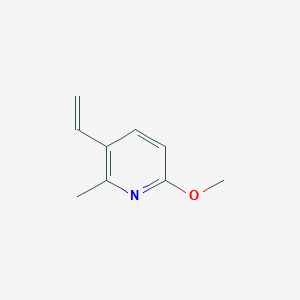

![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)


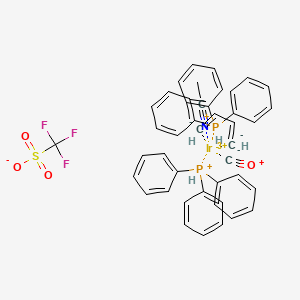

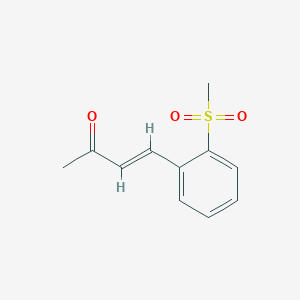
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
